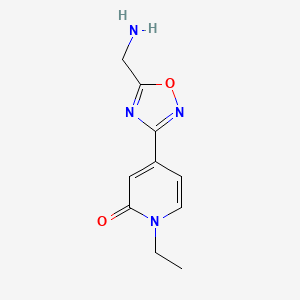
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
説明
The compound “4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also includes a 1,2,4-oxadiazole ring and a pyridin-2(1H)-one ring, which are common structures in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the aminomethyl group. Protodeboronation of alkyl boronic esters could be a potential approach for introducing the aminomethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aminomethyl group could participate in various reactions, such as alkylation . The 1,2,4-oxadiazole ring might also exhibit unique reactivity.科学的研究の応用
Synthesis and Chemical Properties
- Research on 1,3,4-oxadiazoles, including compounds similar to the specified chemical, has focused on developing new synthetic routes. For instance, Elnagdi et al. (1988) explored new methods to prepare oxadiazolopyridines, highlighting the versatility of these compounds in chemical synthesis (Elnagdi et al., 1988).
Antimicrobial Studies
- A study by Gaonkar et al. (2006) synthesized a series of 1,3,4-oxadiazoles and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Gaonkar et al., 2006).
Theoretical Studies and Activity Analysis
- Süleymanoğlu et al. (2017) conducted theoretical studies on 4-amino-1,2,4-triazole derivatives, including oxadiazole compounds, using Density Functional Theory (DFT) to understand their structure and potential antileishmanial activity (Süleymanoğlu et al., 2017).
Enzyme Inhibition and Biological Activities
- Research by Nazir et al. (2018) on indole-based oxadiazole scaffolds showed their potential as urease inhibitors, contributing to the understanding of these compounds in biological systems (Nazir et al., 2018).
- Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazoles and evaluated their antibacterial activity, expanding the understanding of these compounds in antimicrobial applications (Khalid et al., 2016).
Corrosion Inhibition Studies
- A study by Ammal et al. (2018) investigated the corrosion inhibition properties of oxadiazole derivatives, revealing their potential use in protecting materials from corrosion (Ammal et al., 2018).
Application in Energetic Materials
- Yu et al. (2017) studied oxadiazole-based compounds for their application as insensitive energetic materials, providing insights into their potential use in explosives and propellants (Yu et al., 2017).
特性
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJODLISZSCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



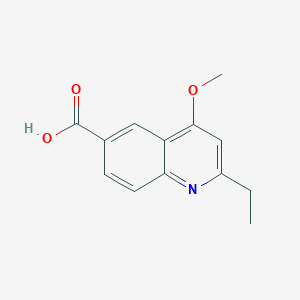
![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)
![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)


![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

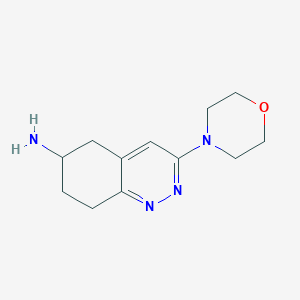

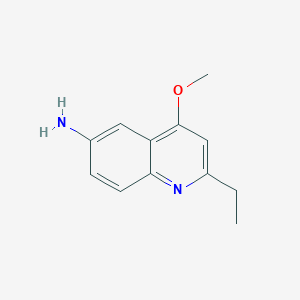
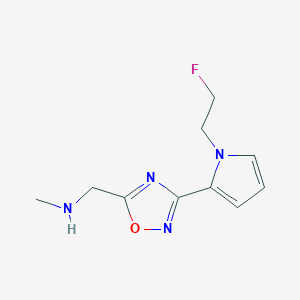
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)
